Difluoro(phenylsulfonyl)acetic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H6F2O4S |
|---|---|
Molecular Weight |
236.19 g/mol |
IUPAC Name |
2-(benzenesulfonyl)-2,2-difluoroacetic acid |
InChI |
InChI=1S/C8H6F2O4S/c9-8(10,7(11)12)15(13,14)6-4-2-1-3-5-6/h1-5H,(H,11,12) |
InChI Key |
YOAPFRAMLPSSNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(C(=O)O)(F)F |
Origin of Product |
United States |
Synthetic Methodologies for Difluoro Phenylsulfonyl Acetic Acid and Its Key Precursors
Direct Synthesis of Difluoro(phenylsulfonyl)acetic Acid
The direct synthesis of this compound is not widely documented in a single-step procedure. The most plausible and practiced route involves a two-step process: the formation of a suitable ester precursor, such as ethyl difluoro(phenylsulfonyl)acetate, followed by its hydrolysis.
The synthesis of the precursor, ethyl difluoro(phenylsulfonyl)acetate, can be inferred from established methods for similar compounds. For instance, the preparation of ethyl difluoroacetate (B1230586) often involves the reaction of a difluoroacetyl halide or a related precursor with ethanol. google.compatsnap.com One common industrial method involves the reaction of 1,1,2,2-tetrafluoro-1-ethoxy ethane (B1197151) with an oxide in the presence of sulfuric acid, followed by the addition of ethanol. google.comwipo.int Another approach starts from dichloroacetyl chloride, which is converted to an N,N-dialkyldichloroacetamide, followed by fluorination and subsequent hydrolysis and esterification. google.com
Following the synthesis of the ester, the final step is hydrolysis to yield the carboxylic acid. This is a standard transformation in organic synthesis. For related compounds, such as diethyl 2-(perfluorophenyl)malonate, vigorous hydrolysis using a mixture of aqueous hydrobromic acid and acetic acid at reflux has been shown to yield the corresponding acetic acid derivative. cas.cnsigmaaldrich.com A similar acidic or basic hydrolysis protocol would be applied to ethyl difluoro(phenylsulfonyl)acetate to furnish the target molecule, this compound.
Preparation of Related Difluoromethyl Phenyl Sulfones
The difluoromethyl phenyl sulfone backbone is a central structural motif, and its synthesis and derivatization are key to accessing a range of functionally important molecules.
The synthesis of Difluoromethyl Phenyl Sulfone (PhSO₂CF₂H) typically begins with the preparation of its sulfide (B99878) precursor, difluoromethyl phenyl sulfide. This sulfide is synthesized by reacting thiophenol with a difluorocarbene source, such as chlorodifluoromethane, in the presence of a base like sodium hydroxide. The subsequent step involves the oxidation of the resulting sulfide to the corresponding sulfone. Common oxidizing agents for this transformation include sodium periodate (B1199274) (NaIO₄) or other peroxy acids.
An alternative route to a related halogenated precursor, chlorodifluoromethyl phenyl sulfone, starts from thioanisole. This multi-step process involves chlorination, selective fluorination using reagents like Olah's reagent (a pyridine-hydrogen fluoride (B91410) complex), and finally, oxidation to yield the sulfone.
Table 1: Synthesis of Difluoromethyl Phenyl Sulfide
| Reactants | Reagents | Product | Yield | Reference |
| Thiophenol, Chlorodifluoromethane | Sodium Hydroxide, Dioxane/Water | Difluoromethyl phenyl sulfide | 69% |
The silylated derivative, (Phenylsulfonyl)difluoromethyltrimethylsilane, is a valuable reagent in its own right. It is prepared from Difluoromethyl Phenyl Sulfone via a process known as reductive silylation. This reaction involves the deprotonation of the sulfone followed by quenching with a chlorosilane, typically chlorotrimethylsilane (B32843) (TMSCl). The reaction is generally carried out in an organic solvent at low temperatures (-78 °C to room temperature) in the presence of a strong base like n-butyllithium or with tetrakis(dimethylamino)ethylene (B1198057) (TDAE). This method provides a straightforward route to the desired silylated product.
Azidodifluoromethyl Phenyl Sulfone is a stable, fluorinated azide (B81097) that can be synthesized on a multi-gram scale from Difluoromethyl Phenyl Sulfone. google.com The synthesis involves the reaction of the starting sulfone with an azide source, such as tosyl azide, in the presence of a strong base like potassium tert-butoxide (t-BuOK). The reaction is typically conducted in an aprotic polar solvent like dimethylformamide (DMF) at low temperatures (e.g., -50 °C). google.com This azide serves as a synthetic equivalent of the azidodifluoromethyl anion and is used in cycloaddition reactions. google.com
Table 2: Synthesis of Azidodifluoromethyl Phenyl Sulfone
| Starting Material | Reagents | Solvent | Product | Yield | Reference |
| Difluoromethyl phenyl sulfone | Tosyl azide, t-BuOK | DMF | Azidodifluoromethyl phenyl sulfone | 90% | google.com |
Synthetic Routes to Analogous Difluoroacetic Acid Derivatives
The synthetic strategies for difluoroacetic acids can be extended to analogous structures bearing different heteroatoms, such as sulfur at the alpha position.
The synthesis of 2,2-Difluoro-2-(phenylthio)acetic Acid is achieved through a two-step sequence starting from an appropriate ester. google.com The first step is the preparation of ethyl 2,2-difluoro-2-(phenylthio)acetate. This is accomplished by the reaction of ethyl bromodifluoroacetate with thiophenol. google.com The subsequent and final step is the hydrolysis of the ester group. This transformation is carried out under basic conditions to yield the desired 2,2-difluoro-2-(phenylthio)acetic acid in nearly quantitative yield. google.com This acid has been utilized as a building block in Ugi four-component reactions for the synthesis of difluoromethyl-containing pseudopeptides. google.com
Synthesis of Fluorosulfonyldifluoroacetic Acid and its Trimethylsilyl (B98337) Ester
Fluorosulfonyldifluoroacetic Acid
2,2-Difluoro-2-(fluorosulfonyl)acetic acid is a crucial intermediate in organofluorine chemistry. sigmaaldrich.comchemicalbook.com It serves as a precursor for generating difluorocarbene, a highly reactive species used to introduce difluoromethylene groups into organic molecules. sigmaaldrich.comchemicalbook.com While detailed laboratory preparations are not extensively published in common literature, the compound is readily available from several commercial chemical suppliers. sigmaaldrich.comorgsyn.org Its primary application lies in the synthesis of its derivatives, such as the corresponding trimethylsilyl ester, which offers enhanced utility as a difluorocarbene reagent. sigmaaldrich.com
Trimethylsilyl 2-Fluorosulfonyl-2,2-difluoroacetate
The trimethylsilyl ester of fluorosulfonyldifluoroacetic acid is a highly effective and versatile difluorocarbene source. orgsyn.org Its synthesis is achieved through the reaction of 2-fluorosulfonyl-2,2-difluoroacetic acid with chlorotrimethylsilane. orgsyn.org
A typical laboratory procedure involves charging a flask with 2-fluorosulfonyl-2,2-difluoroacetic acid. orgsyn.org An excess of chlorotrimethylsilane, typically 3.5 to 4-fold, is then added dropwise to the stirred acid while cooling the reaction mixture with an ice bath under a slow stream of nitrogen. orgsyn.org The significant excess of chlorotrimethylsilane is crucial for driving the reaction to completion and simplifying the separation of the product from the starting acid. orgsyn.org After the addition is complete, the mixture is allowed to warm to room temperature and is stirred for an extended period, often 24 hours, with continued nitrogen bubbling to remove the hydrogen chloride byproduct. orgsyn.org The final product, trimethylsilyl 2-fluorosulfonyl-2,2-difluoroacetate, is then isolated and purified by distillation. orgsyn.org This method has been reported to yield the desired product in high purity (83% yield). orgsyn.org It is important to note that the resulting trimethylsilyl ester is sensitive to moisture and is best prepared immediately before its intended use. orgsyn.org
Table 1: Reaction Parameters for the Synthesis of Trimethylsilyl 2-Fluorosulfonyl-2,2-difluoroacetate
| Reactant 1 | Reactant 2 | Molar Ratio (Reactant 2 / Reactant 1) | Reaction Time | Yield |
|---|---|---|---|---|
| 2-Fluorosulfonyl-2,2-difluoroacetic acid | Chlorotrimethylsilane | ~3.8:1 | 24 hours | 83% |
Data sourced from Organic Syntheses Procedure. orgsyn.org
Formation of α,α-Difluorophenylacetic Acid
α,α-Difluorophenylacetic acid is a valuable fluorinated building block in medicinal chemistry and organic synthesis. ossila.com It serves as a reagent for introducing the difluorobenzyl group into molecules, often through radical decarboxylative reactions. ossila.com
One patented synthetic route to α,α-difluorophenylacetic acid starts from 2,3-difluoro toluene (B28343). google.com The process involves two main steps: photohalogenation and carbonylation. google.com In the first step, the starting toluene derivative undergoes photohalogenation, where a halogen, such as chlorine or bromine, is introduced at the benzylic position under ultraviolet light. This reaction can be carried out with or without a solvent like carbon tetrachloride. google.com The resulting 2,3-difluoro benzyl (B1604629) halide is then subjected to a carbonylation reaction. google.com This step involves reacting the benzyl halide with carbon monoxide in the presence of a catalyst, such as a cobalt tetracarbonyl salt (e.g., sodium cobalt tetracarbonyl), to directly form α,α-difluorophenylacetic acid. google.com This method is presented as an efficient and green process with mild reaction conditions and high yield. google.com
Another approach mentioned in the literature involves the oxidative decarboxylation of α,α-difluorophenylacetic acid itself to generate a difluorobenzyl radical, which can then be used in addition reactions. ossila.com This highlights the compound's utility as a precursor to this specific radical species. ossila.com
Table 2: Overview of a Synthetic Route to α,α-Difluorophenylacetic Acid
| Starting Material | Key Steps | Catalyst (for Carbonylation) |
|---|
Reactivity Profiles and Transformative Applications of Difluoro Phenylsulfonyl Acetic Acid Derivatives
Nucleophilic Difluoromethylation Reactions
The phenylsulfonyl group in these reagents plays a crucial role in modulating the stability and reactivity of the adjacent difluoromethyl anion, making them effective nucleophiles.
Addition to Carbonyl Compounds (Aldehydes, Ketones)
Difluoromethyl phenyl sulfone, derived from difluoro(phenylsulfonyl)acetic acid, has proven to be a robust reagent for the nucleophilic difluoromethylation of a variety of carbonyl compounds. acs.org The deprotonated form of difluoromethyl phenyl sulfone readily adds to both aldehydes and ketones. acs.orgresearchgate.net This method provides a general and efficient pathway to synthesize α-(phenylsulfonyl)difluoromethylated carbinols, which were previously accessible only through more complex, multi-step procedures. researchgate.net
One of the key advantages of using difluoromethyl phenyl sulfone is its applicability to both enolizable and non-enolizable aldehydes and ketones, a limitation often encountered with other difluoromethylating agents. cas.cn For instance, while reagents like Me3SiCF2SiMe3 are effective for aldehydes, their application with ketones is limited. cas.cn The use of difluoromethyl phenyl sulfone overcomes this challenge, providing good to excellent yields of the corresponding difluoromethylated alcohols. researchgate.net However, these reactions often exhibit poor diastereoselectivity. researchgate.net
Detailed studies have shown that the reaction of difluoromethyl phenyl sulfone with carbonyl compounds, such as benzaldehyde, in the presence of a strong base like potassium tert-butoxide, leads to the formation of the corresponding carbinols in high yields. researchgate.net
Table 1: Nucleophilic Difluoromethylation of Carbonyl Compounds
| Carbonyl Compound | Product | Yield (%) |
| Benzaldehyde | 2,2-difluoro-1-phenyl-2-(phenylsulfonyl)ethanol | Good to Excellent |
| Various Aldehydes | Corresponding α-(phenylsulfonyl)difluoromethylated carbinols | Good to Excellent |
| Various Ketones | Corresponding α-(phenylsulfonyl)difluoromethylated carbinols | Good to Excellent |
This table summarizes the typical outcomes of nucleophilic difluoromethylation reactions using difluoromethyl phenyl sulfone with various carbonyl compounds.
Reactions with Iminium Salts and Activated N,N-Acetals
The nucleophilic character of this compound derivatives extends to reactions with iminium salts and activated N,N-acetals. These reactions provide a direct route to α-amino difluoromethylated compounds, which are of significant interest in medicinal chemistry. The methodology is effective for a range of substrates, highlighting the versatility of these reagents in C-C bond formation with nitrogen-containing electrophiles.
Fluoride-Induced Group Transfer Reactions
Fluoride-induced group transfer reactions represent another important application of this compound derivatives. In these reactions, a fluoride (B91410) source, such as a fluoride salt, activates a silicon-containing derivative, like [(phenylsulfonyl)difluoromethyl]trimethylsilane (PhSO2CF2SiMe3), to generate the nucleophilic difluoromethyl anion. This "PhSO2CF2-" equivalent can then react with various electrophiles. This approach offers an alternative to the direct deprotonation of difluoromethyl phenyl sulfone and can provide advantages in terms of reaction conditions and substrate scope.
Electrophilic Difluoromethylation Reactions
In addition to their nucleophilic character, derivatives of this compound can be transformed into potent electrophilic difluoromethylating agents. The phenylsulfonyl group is instrumental in these reagents as well, serving as a good leaving group and activating the difluoromethyl moiety towards nucleophilic attack.
Use of S-[(Phenylsulfonyl)difluoromethyl]sulfonium Salts
A significant advancement in electrophilic difluoromethylation has been the development of S-[(phenylsulfonyl)difluoromethyl]sulfonium salts. nih.govrsc.org These bench-stable reagents have proven to be highly effective for the functionalization of a variety of nucleophiles. rsc.orgnih.gov For instance, S-((phenylsulfonyl)difluoromethyl)thiophenium salts, prepared through an intramolecular cyclization catalyzed by triflic acid, are efficient electrophilic difluoromethylating reagents for carbon nucleophiles like β-ketoesters, β-diketones, and dicyanoalkylidenes. nih.gov The (phenylsulfonyl)difluoromethyl group introduced can be readily converted to the valuable difluoromethyl (CF2H) group under mild conditions. nih.govnitech.ac.jp
These sulfonium (B1226848) salts can also be utilized under photoredox catalysis to generate the PhSO2CF2 radical, enabling the functionalization of unsaturated compounds. nih.gov This dual reactivity, as both an electrophile and a radical precursor, underscores the versatility of these reagents. nih.gov
Table 2: Electrophilic Difluoromethylation using S-((Phenylsulfonyl)difluoromethyl)thiophenium Salts
| Nucleophile | Product |
| β-Ketoesters | C-difluoromethylated β-ketoesters |
| β-Diketones | C-difluoromethylated β-diketones |
| Dicyanoalkylidenes | C-difluoromethylated dicyanoalkylidenes |
| Thiols | S-difluoromethylated thiols |
| (Hetero)arenes | C-difluoromethylated (hetero)arenes |
This table showcases the broad applicability of S-((phenylsulfonyl)difluoromethyl)thiophenium salts for the electrophilic difluoromethylation of various nucleophiles.
Applications of (Phenylsulfonyl)difluoromethylated Hypervalent Iodine Reagents
Hypervalent iodine reagents bearing a (phenylsulfonyl)difluoromethyl group are another important class of electrophilic difluoromethylating agents. rsc.orgnih.gov These reagents offer an alternative to sulfonium salts and have been successfully employed for the electrophilic (phenylsulfonyl)difluoromethylation of thiols. nih.gov Hypervalent iodine(III) compounds are known for their ability to act as electrophiles and single-electron oxidants, facilitating a range of chemical transformations. acs.orgmdpi.comacs.org
The design of these hypervalent iodine reagents has expanded the toolbox for introducing the PhSO2CF2 group into organic molecules, complementing the existing methods that rely on nucleophilic or radical pathways. rsc.orgnih.gov These reagents have demonstrated efficacy in the functionalization of thiols and have been utilized in copper-catalyzed allylic and vinylic (phenylsulfonyl)difluoromethylation reactions. rsc.org
Radical Difluoromethylation Pathways
The introduction of difluoromethyl (CF2) groups into organic molecules is a significant strategy in medicinal chemistry and materials science due to the unique properties conferred by this moiety. This compound and its derivatives have emerged as versatile precursors for the generation of the key phenylsulfonyl)difluorome radical (PhSO2CF2•) and related species, enabling a variety of radical-mediated transformations.
Decarboxylative Radical Introduction of CF2 Groups
The decarboxylation of carboxylic acids is a powerful method for the generation of carbon-centered radicals. In the context of fluorine chemistry, the photoredox-catalyzed decarboxylation of α-fluorinated carboxylic acids has been developed as a mild and effective method for generating fluorinated radical species. rsc.orgnih.govprinceton.edu This approach allows for the formation of C-CF2 bonds under visible light irradiation, often employing a photocatalyst to facilitate the single-electron transfer (SET) process that initiates decarboxylation.
While direct photoredox-catalyzed decarboxylation of this compound is a plausible pathway, recent research has highlighted the utility of related precursors. For instance, a novel difluoroalkylation reagent, Sulfox-CF2SO2Ph, which is prepared from phenylsulfonyl)difluoromethane (PhSO2CF2H), can act as a source of the (phenylsulfonyl)difluoromethyl radical under photoredox catalysis. sioc.ac.cnnih.gov In this system, the arylsulfoximidoyl group is selectively cleaved to generate the desired PhSO2CF2• radical. This radical can then participate in subsequent addition reactions. The general mechanism for photoredox-catalyzed decarboxylative radical generation is depicted in Table 1.
Table 1: General Mechanism for Photocatalytic Decarboxylative Radical Generation
| Step | Description |
| 1. Excitation | A photocatalyst (PC) absorbs visible light to reach an excited state (PC). |
| 2. Single Electron Transfer (SET) | The excited photocatalyst (PC) engages in a single electron transfer with the carboxylate (R-COO⁻), forming a carboxyl radical (R-COO•) and the reduced form of the photocatalyst (PC⁻•). |
| 3. Decarboxylation | The unstable carboxyl radical rapidly undergoes decarboxylation, releasing carbon dioxide (CO2) and generating the desired carbon-centered radical (R•). |
| 4. Catalyst Regeneration | The reduced photocatalyst (PC⁻•) is oxidized back to its ground state by a suitable oxidant in the reaction mixture, completing the catalytic cycle. |
This decarboxylative strategy has been successfully applied in radical cascade cyclizations of unactivated alkenes, leading to the synthesis of various difluoromethylated heterocyclic compounds. rsc.orgresearchgate.net For example, α,α-difluoroarylacetic acids are recognized as effective aryldifluoromethyl radical precursors under photocatalytic conditions. researchgate.net
Free Radical Fluoroalkylation of Unsaturated Systems
The (phenylsulfonyl)difluoromethyl radical (PhSO2CF2•), once generated, is a valuable intermediate for the fluoroalkylation of unsaturated systems such as alkenes and alkynes. nih.govlibretexts.org The addition of this radical to a carbon-carbon multiple bond is a key step in forming new carbon-carbon bonds and introducing the PhSO2CF2 group into the molecular scaffold.
A significant advancement in this area is the use of (phenylsulfonyl)difluoromethyl sulfonium salts as precursors for the PhSO2CF2• radical under photoredox catalysis. nih.gov This method allows for the efficient functionalization of a wide range of olefins. The reaction proceeds via the light-driven generation of the fluoroalkyl radical, which then adds to the alkene. Mechanistic studies, including radical scavenger experiments with TEMPO and BHT, have confirmed the involvement of a radical process. nih.gov
The versatility of this method is demonstrated by its application in difunctionalization and multicomponent reactions, providing access to a diverse array of linear and cyclic difluoroalkylated products. nih.gov The general process of radical addition to unsaturated systems is outlined in Table 2.
Table 2: General Steps in Free Radical Addition to Unsaturated Systems
| Step | Description |
| 1. Radical Generation | The PhSO2CF2• radical is generated from a suitable precursor (e.g., by decarboxylation or from a sulfonium salt). |
| 2. Radical Addition | The electrophilic PhSO2CF2• radical adds to the electron-rich π-bond of an alkene or alkyne, forming a new carbon-centered radical intermediate. |
| 3. Propagation/Termination | The resulting radical intermediate can then undergo further reactions, such as hydrogen atom abstraction, oxidation followed by deprotonation (Heck-type product), or trapping by another radical species to form the final product and propagate or terminate the radical chain. |
This methodology has been successfully applied to the synthesis of various difluoromethylated compounds, including non-aromatic heterocyclic scaffolds through intramolecular cyclization of radical intermediates. nih.gov
Halogen Atom Transfer Reactions
Halogen-atom transfer (XAT) is a fundamental process in radical chemistry for the generation of carbon-centered radicals from alkyl halides. acs.org This process typically involves the transfer of a halogen atom from an organic halide to a radical species, resulting in a new carbon radical and an organic halide derived from the initial radical. While direct XAT reactions involving difluoro(phenylsulfonyl)acetyl halides are not extensively documented, the related process of atom transfer radical addition (ATRA) using (phenylsulfonyl)difluoromethyl halides (PhSO2CF2X, where X is a halogen) is a highly relevant and powerful transformation.
In a typical ATRA reaction, a radical initiator generates a radical that abstracts a halogen atom from PhSO2CF2X to form the PhSO2CF2• radical. This radical then adds to an alkene, and the resulting radical intermediate abstracts a halogen atom from another molecule of PhSO2CF2X to form the final product and regenerate the PhSO2CF2• radical, thus propagating the chain reaction. Oxidative quenching of photoredox catalysts can also mediate the ATRA of haloalkanes to olefins under mild conditions. capes.gov.br This method has been used to introduce vinyl trifluoromethyl groups to olefins, highlighting the potential for similar transformations with difluoromethylsulfonyl compounds. capes.gov.br The chemical reactivity of the C-F bonds in perfluorosulfonic acid polymers has been demonstrated in ATRA, indicating that even strong C-F bonds can participate in such reactions under the right conditions. nih.gov
Difluorocarbene-Mediated Transformations
Derivatives of this compound can also serve as precursors to difluorocarbene (:CF2), a highly reactive intermediate for the synthesis of gem-difluorinated compounds.
In Situ Generation of Difluorocarbene from Sulfonyl-Difluoroacetates
The in situ generation of difluorocarbene from stable precursors is a cornerstone of modern fluorine chemistry. While the thermal decarboxylation of sodium chlorodifluoroacetate is a classic method, it requires high temperatures. beilstein-journals.org More recent efforts have focused on developing milder methods.
A notable example that is closely related to the subject compound is the use of trimethylsilyl (B98337) 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA). This reagent, in the presence of a catalytic amount of fluoride, decomposes to generate difluorocarbene under mild conditions. nih.govnii.ac.jpnih.gov An N-heterocyclic carbene (NHC) can also catalyze the generation of difluorocarbene from TFDA. nii.ac.jp
More directly relevant is the divergent reactivity of the Sulfox-CF2SO2Ph reagent. sioc.ac.cnnih.gov Prepared from PhSO2CF2H, this reagent can generate the PhSO2CF2• radical under photocatalytic conditions, as mentioned earlier. However, under basic conditions (e.g., using KOH), it serves as a difluorocarbene precursor. The proposed mechanism involves the attack of the base on the sulfur atom of the phenylsulfonyl group, leading to the formation of an unstable intermediate that eliminates a sulfonate and subsequently fragments to generate difluorocarbene. sioc.ac.cn This difluorocarbene can then be trapped by various nucleophiles.
Cycloaddition Reactions (e.g., Cyclopropanation)
Once generated, difluorocarbene readily participates in [2+1] cycloaddition reactions with alkenes and alkynes to furnish gem-difluorocyclopropanes and gem-difluorocyclopropenes, respectively. beilstein-journals.orgorganic-chemistry.orgcas.cnnih.gov These small, strained, fluorinated rings are valuable building blocks in organic synthesis.
The reaction of in situ generated difluorocarbene with a variety of alkenes, including both electron-rich and electron-deficient ones, has been demonstrated. The efficiency of the cyclopropanation can be influenced by the method of carbene generation. For instance, difluorocarbene generated from TFDA has been shown to add to unreactive alkenes at moderate temperatures. nih.gov Continuous flow methods using precursors like TMSCF3 have also been developed for the safe and efficient synthesis of difluorocyclopropanes. organic-chemistry.org
The general scheme for the cyclopropanation of an alkene with difluorocarbene generated from a sulfonyl-difluoroacetate derivative is shown below.
Table 3: Representative Substrates for Difluorocyclopropanation
| Alkene Substrate | Product | Notes |
| Styrene | 1,1-Difluoro-2-phenylcyclopropane | A common substrate for testing cyclopropanation methods. |
| 1-Octene | 1,1-Difluoro-2-hexylcyclopropane | Represents aliphatic, unactivated alkenes. |
| Butyl acrylate | Butyl 2,2-difluorocyclopropane-1-carboxylate | An example of an electron-deficient alkene. nih.gov |
| Cyclohexene | 7,7-Difluorobicyclo[4.1.0]heptane | Demonstrates the reaction with cyclic alkenes. |
The cycloaddition is typically stereospecific, with the stereochemistry of the alkene being retained in the cyclopropane (B1198618) product. This is consistent with the reaction proceeding through a singlet carbene intermediate.
Carbene Insertion and Rearrangement Reactions
The reactivity of derivatives of this compound extends to carbene-mediated transformations, offering pathways to complex molecular architectures. While direct carbene generation from this compound itself is not the typical approach, related diazo compounds serve as valuable precursors for these reactions. For instance, the intramolecular C-H insertion reactions of carbenes derived from 2-diazo-2-sulfamoylacetamides have been investigated. mdpi.com These studies reveal that the regioselectivity of the insertion is influenced by the electronic properties of the substituents on the aromatic rings. mdpi.com
In competitive intramolecular aromatic 1,5-C-H insertion reactions involving 2-diazo-2-sulfamoylacetamides with aryl groups on both the amide and sulfonamide moieties, the insertion preferentially occurs on the more electron-rich N-aryl substituent of the acetamide. mdpi.com This chemoselectivity is attributed to the stronger electron-withdrawing nature of the sulfamoyl group compared to the acetamido group, which deactivates the phenyl ring attached to the sulfonamide. mdpi.com
Rearrangement reactions represent a broad class of organic transformations where the carbon skeleton of a molecule is reorganized, often leading to the formation of structural isomers. wiley-vch.de These reactions, such as the Baeyer-Villiger oxidation, Beckmann rearrangement, and Wolff rearrangement, are fundamental in synthetic organic chemistry for constructing intricate molecular frameworks from simpler precursors. researchgate.netlibretexts.org For example, the Wolff rearrangement, a key step in the Arndt-Eistert homologation, involves the conversion of a diazoketone into a ketene, which can then be trapped by various nucleophiles to afford homologous carboxylic acid derivatives. researchgate.netlibretexts.org While not directly involving this compound, the principles of these rearrangements are applicable to the broader field of synthetic chemistry where complex fluorinated molecules are targeted.
Transition-Metal Catalyzed Difluoroalkylation Reactions
Transition-metal catalysis provides a powerful platform for the formation of carbon-fluorine and carbon-carbon bonds, enabling the introduction of difluoromethyl groups into a wide array of organic molecules.
Copper-mediated cross-coupling reactions have emerged as a valuable tool for the (phenylsulfonyl)difluoromethylation of organometallic reagents. A notable method involves the generation of a "PhSO2CF2Cu" species from the readily available difluoromethyl phenyl sulfone (PhSO2CF2H). nih.gov This copper reagent can then effectively couple with arylboronic acids under aerobic conditions to introduce the PhSO2CF2 group into aromatic systems. nih.gov This approach offers a convenient route to (phenylsulfonyl)difluoromethylated arenes, which are precursors to other valuable difluorinated compounds. nih.gov
The versatility of copper in mediating difluoroalkylation extends to other types of reagents as well. For instance, copper(I) sources like CuI can mediate the difluoromethylation of aryl and vinyl iodides using TMSCF2H in the presence of a fluoride source such as cesium fluoride. nih.gov While the direct use of this compound in these specific copper-mediated reactions is not explicitly detailed, the underlying principle of generating a difluoromethyl-copper intermediate is a key concept in the field. nih.govnih.gov Furthermore, copper has been utilized in the oxidative difluoromethylenation of aryl boronic acids with α-silyldifluoromethylphosphonates, providing access to aryldifluorophosphonates. rsc.org
Detailed research findings on the copper-mediated (phenylsulfonyl)difluoromethylation of arylboronic acids are presented below:
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | Phenyl(phenylsulfonyl)difluoromethane | 78 |
| 2 | 4-Methylphenylboronic acid | (4-Methylphenyl)(phenylsulfonyl)difluoromethane | 85 |
| 3 | 4-Methoxyphenylboronic acid | (4-Methoxyphenyl)(phenylsulfonyl)difluoromethane | 82 |
| 4 | 4-Chlorophenylboronic acid | (4-Chlorophenyl)(phenylsulfonyl)difluoromethane | 75 |
| 5 | 2-Naphthylboronic acid | (2-Naphthyl)(phenylsulfonyl)difluoromethane | 72 |
Table 1: Copper-Mediated (Phenylsulfonyl)difluoromethylation of Various Arylboronic Acids. Data compiled from related studies on copper-mediated difluoroalkylation.
Palladium catalysis offers a robust and versatile platform for the construction of carbon-carbon and carbon-heteroatom bonds, and it has been successfully applied to reactions involving fluorinated building blocks. While direct palladium-catalyzed reactions using this compound as the primary substrate are not extensively documented in the provided context, the principles of palladium catalysis are highly relevant to the transformation of its derivatives.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are fundamental for creating complex molecular architectures. youtube.comyoutube.com These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate. youtube.comyoutube.com For instance, the Suzuki coupling, which joins an organoboron compound with an organic halide, is a powerful method for forming C(sp²)-C(sp²) bonds. youtube.comnih.gov
In the context of fluorinated compounds, palladium catalysis has been employed for the defluorinative coupling of 1-aryl-2,2-difluoroalkenes with boronic acids to stereoselectively synthesize monofluorostilbenes. nih.gov This process is believed to proceed through a redox-neutral pathway involving a palladium(II) active species that undergoes β-fluoride elimination. nih.gov
The following table summarizes representative examples of palladium-catalyzed cross-coupling reactions relevant to the synthesis of fluorinated organic molecules:
| Entry | Coupling Partners | Catalyst System | Product Type |
| 1 | Aryl Halide + Arylboronic Acid | Pd(OAc)₂, SPhos | Biaryl |
| 2 | 1-Aryl-2,2-difluoroalkene + Boronic Acid | Pd(dba)₂, P(t-Bu)₃ | Monofluorostilbene |
| 3 | N-Sulfonylaziridine + Arylboronic Acid | Pd₂(dba)₃, Triarylphosphine | β-Arylamine |
| 4 | 1,8-Diiodonaphthalene + Propargylic Alcohol | PdCl₂(PPh₃)₂ | Phenalenone |
Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions. Data compiled from various studies on palladium catalysis.
Functional Group Interconversions of the (Phenylsulfonyl)difluoromethyl Moiety
The (phenylsulfonyl)difluoromethyl (PhSO₂CF₂) group is a versatile functional handle that can be readily transformed into other valuable difluorinated moieties. nih.govnih.gov This synthetic flexibility significantly enhances the utility of compounds bearing this group in medicinal chemistry and materials science.
The conversion of the PhSO₂CF₂ group to a difluoromethyl (CF₂H) group is a crucial transformation, as the CF₂H moiety is a common bioisostere for hydroxyl or thiol groups in drug discovery. nih.govcas.cn Reductive desulfonylation offers a direct method to achieve this conversion. A common approach involves the use of magnesium metal in the presence of an acid. cas.cn This method has been successfully applied to various substrates, demonstrating its utility in the later stages of a synthetic sequence. For example, a (phenylsulfonyl)difluoromethylated analog of Lidocaine was synthesized and subsequently converted to the corresponding difluoromethyl derivative. nih.gov
The general transformation is depicted below:
R-CF₂SO₂Ph + [Reducing Agent] → R-CF₂H
Scheme 1: General Reductive Desulfonylation of a (Phenylsulfonyl)difluoromethyl Group.
The (phenylsulfonyl)difluoromethyl group can also serve as a precursor to the difluoromethylidene (=CF₂) group, another important fluorinated functional group found in bioactive molecules. nih.govnih.gov The transformation of a PhSO₂CF₂-containing compound into a difluoroalkene is a key synthetic strategy. cas.cn This conversion often involves elimination reactions, where the phenylsulfonyl group and an adjacent atom or group are removed to form a carbon-carbon double bond. The specific conditions for this transformation can vary depending on the substrate and the desired product. The ability to convert the PhSO₂CF₂ group to a =CF₂ group further underscores its role as a versatile difluorinated building block in organic synthesis. nih.govcas.cn
Transformation into Other Fluorinated Functional Groups (e.g., FSO2CF2-)
The phenylsulfonyl group (PhSO₂) within this compound and its derivatives is not merely a passive spectator group. Instead, it serves as a versatile chemical handle that can be transformed into other valuable fluorinated functional moieties. This reactivity significantly enhances the synthetic utility of the parent compound, allowing for the introduction of diverse fluorine-containing groups into a wide array of molecular architectures. A particularly noteworthy transformation is the conversion of the phenylsulfonyl group into a fluorosulfonyl (FSO₂) group, yielding compounds containing the FSO₂CF₂- moiety.
The robust nature of the sulfur-fluorine bond lends considerable stability to sulfonyl fluorides when compared to other sulfonyl halides. They exhibit resistance to hydrolysis and thermolysis, making them chemically and thermally more stable than their sulfonyl chloride counterparts. nih.gov This stability, coupled with their selective reactivity towards nucleophiles, has spurred significant interest in their application across synthetic organic, medicinal, and materials chemistry. nih.gov
A highly effective and widely adopted method for the synthesis of sulfonyl fluorides from the corresponding sulfonyl chlorides is through a halide exchange ("halex") reaction. nih.gov This process is particularly efficient when employing reagents such as potassium bifluoride (KHF₂). The conversion is typically carried out in a biphasic system, for example, using a saturated aqueous solution of KHF₂ in an organic solvent like acetonitrile, tetrahydrofuran (B95107) (THF), or dichloromethane (B109758) (CH₂Cl₂), and proceeds readily at room temperature. mdpi.com This method is compatible with a broad spectrum of functional groups, accommodating both electron-donating and electron-withdrawing substituents on the aromatic ring, and consistently delivers the desired sulfonyl fluorides in excellent yields. mdpi.com
Therefore, a plausible and efficient synthetic route to transform this compound derivatives into their fluorosulfonyl counterparts involves a two-step sequence. First, the phenylsulfonyl group would be converted to a chlorosulfonyl group. Subsequently, the resulting chlorosulfonyl difluoroacetate (B1230586) derivative can be subjected to the afore-mentioned halex reaction to furnish the desired 2,2-difluoro-2-(fluorosulfonyl)acetic acid derivative. The resulting compound, 2,2-difluoro-2-(fluorosulfonyl)acetic acid, is a valuable reagent in its own right, utilized in the preparation of silyl (B83357) fluorosulfonyldifluoroacetate, a highly efficient difluorocarbene reagent for the cyclopropanation of alkenes. sigmaaldrich.com
The reactivity of the PhSO₂CF₂- moiety extends beyond transformation at the sulfonyl group. The difluoromethyl group itself can be a precursor to other important fluorinated functionalities. For instance, the PhSO₂CF₂- group can be converted into the difluoromethyl (–CF₂H), difluoromethylene (–CF₂–), and difluoromethylidene (=CF₂) groups, further highlighting the synthetic versatility of this compound derivatives.
Table of Research Findings on Sulfonyl Fluoride Synthesis
| Starting Material | Reagent(s) | Product | Yield | Reference |
| 4-chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole | KHF₂ (aq) | 4-chloro-7-fluorosulfonyl-2,1,3-benzoxadiazole | 100% | nih.gov |
| Various Aryl/Alkyl Sulfonyl Chlorides | KHF₂ (aq) in MeCN, THF, or CH₂Cl₂ | Various Aryl/Alkyl Sulfonyl Fluorides | Excellent | mdpi.com |
| Aryl Sulfonyl Hydrazides or Sodium Aryl Sulfinates | Not Specified | Aryl Sulfonyl Fluorides | Similar to sulfonyl hydrazides | mdpi.com |
| Thiols or Disulfides | Electrochemical oxidation with KF in MeCN/HCl (aq) | Sulfonyl Fluorides | Moderate to Excellent | mdpi.com |
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural analysis of difluoro(phenylsulfonyl)acetic acid, offering insights into the connectivity and electronic environment of its constituent atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy identifies the different types of protons present in a molecule and their immediate electronic surroundings. In this compound, the aromatic protons of the phenyl group and the acidic proton of the carboxylic acid group are the key features observed in the ¹H NMR spectrum.
The protons on the phenyl ring typically appear as multiplets in the aromatic region of the spectrum, generally between 7.0 and 8.5 ppm. carlroth.comsigmaaldrich.com Specifically, in a related compound, phenyl difluoromethanesulfonic acid, the proton signals were observed as a triplet at 7.58 ppm, another triplet at 7.66 ppm, and a doublet at 7.73 ppm in D₂O. cas.cn For difluoroacetic acid, the acidic proton gives rise to a signal that can vary in chemical shift depending on the solvent and concentration. chemicalbook.com
Table 1: Representative ¹H NMR Spectral Data
| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Phenyl-H | 7.34 - 8.02 cas.cn | Multiplet (m) | |
| Carboxyl-H | Variable | Singlet (s) |
Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) and can be influenced by solvent and concentration. carlroth.comsigmaaldrich.com
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides a detailed map of the carbon skeleton of a molecule. Each unique carbon atom in this compound gives a distinct signal, with its chemical shift indicating its functional group and electronic environment.
The carbon atoms of the phenyl ring typically resonate in the range of 125-150 ppm. oregonstate.eduwisc.edu For instance, in a similar structure, phenyl difluoromethanesulfonic acid, the carbon signals for the phenyl group were observed at 123.43 ppm, 125.41 ppm, 127.00 ppm, and 128.50 ppm in D₂O. cas.cn The difluoromethyl carbon (CF₂) attached to the sulfonyl group is significantly influenced by the electronegative fluorine atoms, causing its signal to appear as a triplet due to C-F coupling. cas.cn The carbonyl carbon of the carboxylic acid group is typically found further downfield, in the range of 165-185 ppm. oregonstate.edulibretexts.org
Table 2: Representative ¹³C NMR Spectral Data
| Carbon Type | Typical Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |
| Phenyl-C | 126.45 - 146.90 cas.cn | Singlet (s) or Doublet (d) | |
| CF₂ | ~117 (t, ¹JC-F ≈ 275 Hz) cas.cn | Triplet (t) | |
| C=O | ~172 cas.cn | Singlet (s) or Triplet (t) |
Note: Chemical shifts are referenced to tetramethylsilane (TMS). The exact values can vary with the solvent used. oregonstate.edupitt.edu
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a highly sensitive technique for characterizing organofluorine compounds. biophysics.org With 100% natural abundance and a high gyromagnetic ratio, the ¹⁹F nucleus provides distinct signals that are very sensitive to the local electronic environment. alfa-chemistry.com
For this compound, the two fluorine atoms are chemically equivalent and thus exhibit a single signal in the ¹⁹F NMR spectrum. The chemical shift of this signal is indicative of the electronic environment created by the adjacent sulfonyl and carboxyl groups. In a related compound, phenyl difluoromethanesulfonic acid, the ¹⁹F NMR signal appeared at -102.55 ppm in D₂O, referenced to CFCl₃. cas.cn The chemical shifts in ¹⁹F NMR can be influenced by solvent, temperature, and the presence of other functional groups. alfa-chemistry.com
Table 3: Representative ¹⁹F NMR Spectral Data
| Fluorine Type | Typical Chemical Shift (δ, ppm) | Reference Standard |
| -CF₂- | -53 to -125 cas.cnbeilstein-journals.org | CFCl₃ |
Note: Negative chemical shifts indicate an upfield shift relative to the reference standard. colorado.eduslideshare.net
Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Correlation Spectroscopy (COSY), are powerful tools for elucidating the complex structural connectivity within a molecule. rsc.org
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of directly bonded protons and carbons. For this compound, an HSQC spectrum would show correlations between the aromatic protons and their corresponding carbon atoms on the phenyl ring.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. In the case of this compound, a COSY spectrum would show correlations between adjacent, non-equivalent protons on the phenyl ring, helping to assign the specific positions of the proton signals.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight and elemental formula of a compound.
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which allows for the determination of the elemental composition of a molecule with a high degree of confidence. mdpi.comresearchgate.net For this compound (C₈H₆F₂O₄S), HRMS would be used to confirm its molecular formula by comparing the experimentally measured mass to the calculated exact mass. The high resolution of this technique can distinguish between compounds with the same nominal mass but different elemental formulas. mdpi.comnih.gov
Table 4: Calculated Exact Mass for HRMS Analysis
| Ion | Molecular Formula | Calculated Exact Mass (m/z) |
| [M+H]⁺ | C₈H₇F₂O₄S⁺ | 237.0033 |
| [M-H]⁻ | C₈H₅F₂O₄S⁻ | 234.9877 |
| [M+Na]⁺ | C₈H₆F₂O₄SNa⁺ | 258.9852 |
Note: The specific ions observed depend on the ionization technique used (e.g., ESI+, ESI-). The use of difluoroacetic acid as an ion-pairing agent in LC-MS has been shown to enhance MS sensitivity. nih.govresearchgate.net
Fragmentation Pattern Analysis
No mass spectrometry data, including fragmentation patterns, for this compound was found in the searched resources.
Infrared (IR) Spectroscopy for Functional Group Identification
Specific experimental infrared spectra or characteristic absorption band data for this compound are not available in the public literature reviewed.
UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions
No UV-Visible absorption spectra or data on electronic transitions for this compound could be retrieved from the consulted sources.
Elemental Analysis for Compositional Verification
Experimental elemental analysis data confirming the compositional makeup of this compound is not publicly documented.
Computational Chemistry Approaches in Difluoro Phenylsulfonyl Acetic Acid Research
Modeling of Reaction Mechanisms and Transition States
Computational modeling is an invaluable tool for mapping out the intricate pathways of chemical reactions. By modeling the reaction of Difluoro(phenylsulfonyl)acetic acid with other reagents, chemists could identify the transition states—the high-energy intermediates that govern the speed and outcome of a reaction. This would allow for a theoretical prediction of reaction kinetics and the most likely products. Such studies are crucial for optimizing reaction conditions and designing new synthetic routes. However, no specific modeling of reaction mechanisms involving this compound has been reported.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational methods can predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts, with increasing accuracy. rsc.orgnih.gov For this compound, calculating the theoretical ¹H, ¹³C, and ¹⁹F NMR spectra would be instrumental in its characterization. rsc.orgnih.gov These predictions, when compared with experimental data, can confirm the molecular structure and provide detailed information about the electronic environment of each atom. While computational NMR prediction is a well-established field, specific predictions for this compound are not available. nih.govresearchgate.netbohrium.com
Analysis of Electronic Effects and Reactivity Descriptors (e.g., Acidity, Nucleophilicity)
The electronic properties of a molecule dictate its chemical behavior. Computational analysis can quantify various reactivity descriptors, such as acidity (pKa) and nucleophilicity. For this compound, the strong electron-withdrawing nature of the difluoromethyl and phenylsulfonyl groups is expected to significantly influence its acidity. DFT calculations could provide a precise theoretical pKa value, offering a deeper understanding of its acidic character. Similarly, its potential as a nucleophile or electrophile in different chemical environments could be assessed. Without specific computational studies, these properties can only be qualitatively inferred.
Molecular Orbital Theory and Thermodynamic Profiling
Molecular Orbital (MO) theory provides a detailed picture of the bonding and electronic structure within a molecule. Analyzing the shapes and energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of this compound would offer critical insights into its reactivity in various chemical reactions. Furthermore, computational methods can establish a thermodynamic profile, calculating properties such as enthalpy of formation and Gibbs free energy. This information is vital for predicting the feasibility and spontaneity of reactions involving the compound. As with the other computational aspects, a specific thermodynamic profile for this compound has not been published.
Historical Development and Evolution of Phenylsulfonyl Difluoromethyl Chemistry
Early Discoveries in Fluorine and Organosulfur Compound Chemistry
The journey began long before the specific synthesis of complex fluorinated sulfones. The first recorded mention of a fluorine-containing compound dates back to the 16th century, when German mineralogist Georgius Agricola described the use of fluorspar (calcium fluoride) as a flux to lower the melting point of ores, naming it fluores from the Latin for "to flow". numberanalytics.comwikipedia.orgrsc.org However, the element itself remained elusive for centuries due to its extreme reactivity and the toxicity of its compounds, particularly hydrofluoric acid, which was first prepared in 1764 by Andreas Sigismund Marggraf. wikipedia.orgwikipedia.org
A significant breakthrough occurred in 1886 when French chemist Henri Moissan successfully isolated elemental fluorine via the electrolysis of a solution of potassium fluoride (B91410) in hydrofluoric acid. numberanalytics.comwikipedia.orgnumberanalytics.com This monumental achievement, which earned him the Nobel Prize in Chemistry in 1906, opened the door to the systematic study of organofluorine chemistry. numberanalytics.comnumberanalytics.com The first syntheses of organofluorine compounds were reported even before fluorine's isolation, with Alexander Borodin preparing benzoyl fluoride in 1862 and Dumas preparing methyl fluoride in 1835, marking early examples of halogen exchange and C-F bond formation. nih.gov
The development of organosulfur chemistry, particularly involving sulfones, provided the other crucial component. The phenylsulfonyl group's ability to stabilize adjacent carbanions and act as a versatile chemical handle, or "chemical chameleon," would later prove essential for the development of difluoromethylation reagents. cas.cnepa.gov The combination of these two fields laid the groundwork for creating molecules where the potent electronic effects of fluorine are modulated and delivered by a sulfone-based scaffold.
| Timeline of Key Early Discoveries | | :--- | :--- | :--- | | Date | Scientist(s) | Discovery | | 16th Century | Georgius Agricola | Described the use of fluorspar (calcium fluoride) as a metallurgical flux. numberanalytics.comwikipedia.orgrsc.org | | 1771 | Carl Wilhelm Scheele | Characterized hydrofluoric acid, which he called "fluor-spar-acid". wikipedia.org | | 1810 | André-Marie Ampère | Proposed the name "fluorine" for the unknown element in hydrofluoric acid. wikipedia.org | | 1862 | Alexander Borodin | Reported the first nucleophilic substitution to form an organofluorine compound (benzoyl fluoride). nih.gov | | 1886 | Henri Moissan | Successfully isolated elemental fluorine for the first time using electrolysis. numberanalytics.comwikipedia.orgnumberanalytics.com |
Landmark Achievements in Difluoromethylation Reagent Design
The creation of the PhSO2CF2 moiety in target molecules is critically dependent on the availability of effective difluoromethylation reagents. The design of these reagents has evolved to encompass electrophilic, nucleophilic, and radical sources, each with distinct reactivity and applications.
Electrophilic Reagents: The concept of electrophilic trifluoromethylation was pioneered by Yagupolskii and co-workers in 1984 with the development of diaryl(trifluoromethyl)sulfonium salts. beilstein-journals.org This paved the way for analogous difluoromethylating agents. For the specific introduction of the (phenylsulfonyl)difluoromethyl group, the research groups of Hu and Shibata made landmark contributions by designing electrophilic sources based on a hypervalent iodine compound and a sulfonium (B1226848) salt, respectively. nih.govcas.cn These reagents were effective in functionalizing thiols and certain carbon nucleophiles. nih.gov More recently, a new, easily accessible S-([phenylsulfonyl]difluoromethyl)dibenzothiophenium salt was developed, expanding the scope of electrophilic (phenylsulfonyl)difluoromethylation to a broader range of nucleophiles under mild, transition-metal-free conditions. nih.gov
Nucleophilic Reagents: A significant portion of (phenylsulfonyl)difluoromethylation reactions relies on nucleophilic reagents. cas.cn Difluoromethyl phenyl sulfone (PhSO2CF2H) itself is a key reagent, serving as a precursor to the PhSO2CF2⁻ anion upon deprotonation. cas.cn The Prakash, Olah, and Hu groups systematically developed its use. cas.cn To enhance reactivity and handling, silylated versions like [(phenylsulfonyl)difluoromethyl]trimethylsilane (PhSO2CF2SiMe3) were created. cas.cn Beyond sulfones, other important nucleophilic reagents include (difluoromethyl)trimethylsilane (B44995) (TMSCF2H) and the phosphonium (B103445) salt [Ph3P(+)CF2H]Br⁻ (DFPB). chinesechemsoc.orgnih.gov A major breakthrough in this area was the development of an isolable and user-friendly zinc-based reagent, (DMPU)2Zn(CF2H)2, by the Vicic group, which proved effective in metal-catalyzed cross-coupling reactions. chinesechemsoc.orgrsc.org
Radical Reagents: The generation of the CF2H radical for direct C-H functionalization represents another major achievement. A key invention in this class is zinc difluoromethanesulfinate (Zn(SO2CF2H)2), also known as DFMS, which provides the CF2H radical through a radical process suitable for functionalizing heteroarenes. nih.gov For generating the PhSO2CF2• radical specifically, iododifluoromethyl phenyl sulfone (PhSO2CF2I) has been established as an effective precursor. cas.cncas.cn More recently, (phenylsulfonyl)difluoromethyl sulfonium salts have been harnessed under photoredox catalysis to generate the PhSO2CF2• radical, enabling the functionalization of unsaturated compounds. nih.govnih.gov
| Key Difluoromethylation Reagents and Their Developers | | :--- | :--- | :--- | | Reagent Type | Example(s) | Key Research Group(s) | | Electrophilic | Hypervalent Iodine-CF2SO2Ph, S-(PhSO2CF2)dibenzothiophenium salt | Hu, Shibata nih.govcas.cn | | Nucleophilic | PhSO2CF2H, PhSO2CF2SiMe3, (DMPU)2Zn(CF2H)2 | Prakash, Olah, Hu, Vicic cas.cnchinesechemsoc.orgrsc.org | | Radical | PhSO2CF2I, Zn(SO2CF2H)2, PhSO2CF2-Sulfonium Salt (photocatalysis) | Hu, Baran, Toste cas.cnnih.govnih.gov |
Advancements in Synthetic Strategies for CF2 Moiety Incorporation
Alongside the development of new reagents, synthetic chemists have devised increasingly sophisticated strategies to incorporate the CF2 moiety into organic structures. These methods have improved efficiency, selectivity, and functional group tolerance.
Transition Metal-Catalyzed Reactions: A revolution in C-F bond formation, the successful use of transition metals has become a landmark achievement in fluorine chemistry. beilstein-journals.orgnih.gov Palladium and copper are the most frequently used metals for difluoromethylation. beilstein-journals.orgnih.gov These strategies include cross-coupling reactions, where a pre-functionalized substrate (e.g., an aryl halide) is coupled with a difluoromethyl source, and direct C-H functionalization. rsc.orgbeilstein-journals.org The success of palladium-catalyzed reactions often hinges on the use of highly specialized phosphine (B1218219) ligands, such as BrettPhos, which facilitate the crucial reductive elimination step. beilstein-journals.org More recently, nickel has emerged as an attractive metal for these transformations due to its versatile redox properties. rsc.orgresearchgate.net
Radical-Based Strategies: Radical reactions have proven to be exceptionally powerful for late-stage functionalization due to their high tolerance for various functional groups. rsc.org The Minisci reaction, a classic method for radical addition to heteroaromatics, has been adapted for difluoromethylation. nih.govrsc.org The last decade has seen a surge in the use of photoredox catalysis, which employs visible light to generate difluoromethyl radicals under exceptionally mild conditions from precursors like Zn(SO2CF2H)2 or sulfonium salts. nih.govqmul.ac.ukresearchgate.net This approach has greatly expanded the accessibility of difluoromethylated compounds. qmul.ac.uk
Difluorocarbene Strategies: An alternative pathway involves the in-situ generation of difluorocarbene (:CF2), which can then be intercepted. For instance, palladium catalysis can mediate the coupling of aryl boronic acids with difluorocarbene precursors like BrCF2CO2Et, leading to the formation of difluoromethylated arenes. chinesechemsoc.org
These advanced strategies have moved the field from simple substitutions to complex, late-stage functionalizations of bioactive molecules, where the precise introduction of a CF2 group can dramatically alter a molecule's properties. rsc.orgnih.gov
Significant Contributions from Key Research Groups
The rapid evolution of (phenylsulfonyl)difluoromethyl chemistry is the result of dedicated efforts from numerous academic and industrial research groups.
The groups of Jinbo Hu at the Shanghai Institute of Organic Chemistry and G. K. Surya Prakash and George A. Olah at the University of Southern California have been pioneers, systematically developing a wide array of nucleophilic, electrophilic, and radical (phenylsulfonyl)difluoromethylation reagents and methodologies. cas.cnepa.govacs.org The Hu and Norio Shibata groups are specifically credited with designing the first electrophilic PhSO2CF2 sources. nih.govcas.cn
In the realm of reagent innovation, the group of Thomas J. Vicic developed the highly practical and stable zinc-based nucleophilic reagent, (DMPU)2Zn(CF2H)2, which has seen broad application. chinesechemsoc.orgrsc.org The work of Stephen L. Buchwald on palladium-catalyzed trifluoromethylation, while focused on the CF3 group, laid essential groundwork for related difluoromethylation cross-coupling reactions. beilstein-journals.org
The field of late-stage functionalization has been significantly advanced by the work of researchers like Véronique Gouverneur at the University of Oxford, whose group has provided comprehensive overviews and developed new methods for incorporating fluorinated groups into complex molecules. rsc.orgrsc.org The foundational work of Francesco Minisci on radical additions to heterocycles provided the inspiration for modern radical C–H difluoromethylation strategies. nih.gov
These researchers, among others, have transformed the field by creating the essential tools and strategies that enable the synthesis and study of compounds like Difluoro(phenylsulfonyl)acetic acid, driving progress in medicinal chemistry and materials science. nih.govacs.org
Future Research Directions and Emerging Paradigms
Development of Next-Generation Difluoroalkylation Reagents
The evolution of difluoroalkylation reagents is geared towards enhancing reactivity, selectivity, and operational simplicity. While difluoro(phenylsulfonyl)acetic acid serves as a foundational precursor, current research is focused on developing more direct and efficient reagents. A notable advancement is the creation of novel electrophilic and radical (phenylsulfonyl)difluoromethylating agents.
One such development is a (phenylsulfonyl)difluoromethyl sulfonium (B1226848) salt, designed for photoredox-catalyzed reactions. This bench-stable reagent acts as a versatile precursor for the PhSO₂CF₂ radical, enabling a variety of synthetic transformations under mild conditions. nih.gov Another innovative approach involves the synthesis of an electrophilic (phenylsulfonyl)difluoromethylating reagent that allows for the functionalization of a wide range of nucleophiles, including anilines, β-ketoesters, and dicyanoalkylidenes, without the need for transition metals. nih.gov This reagent was synthesized in three steps from (nitromethyl)(phenyl)sulfide and has demonstrated excellent stability and reactivity. nih.gov
The development of such next-generation reagents from readily available starting materials like difluoromethyl phenyl sulfone (PhSO₂CF₂H) continues to be an active area of research. These efforts aim to provide chemists with a broader toolkit of "Swiss army knife"-type reagents for the late-stage functionalization of complex molecules. nih.govnih.gov
Table 1: Examples of Next-Generation Difluoroalkylation Reagents and their Precursors
| Reagent Class | Specific Example | Precursor | Application |
| Sulfonium Salt | (Phenylsulfonyl)difluoromethyl-dibenzothiophenium salt | (Phenylsulfonyl)difluoromethyl phenyl sulfoxide (B87167) | Photoredox-catalyzed radical difluoroalkylation |
| Electrophilic Reagent | (Phenylsulfonyl)difluoromethyl-dibenzothiophenium triflate | (Phenylsulfonyl)difluoromethyl phenyl sulfoxide | Electrophilic C(sp²)-, C(sp³)-, and S-CF₂SO₂Ph bond formation |
| Sulfone | Difluoromethyl phenyl sulfone (PhSO₂CF₂H) | Commercially available | Precursor to various nucleophilic and radical difluoromethylating species |
Enantioselective and Diastereoselective Synthesis of Fluorinated Stereocenters
The creation of chiral molecules containing fluorinated stereocenters is a significant challenge in synthetic chemistry. The development of catalytic asymmetric methods to control the stereochemical outcome of difluoroalkylation reactions is a major research frontier.
Recent breakthroughs include the use of copper-catalyzed reactions for the enantioselective difluoroalkylation of aldehydes. By employing a copper catalyst with a chiral bis(oxazoline) ligand, a variety of chiral α,α-difluoro-β-hydroxy ketones have been synthesized with high yields (up to 99%) and excellent enantioselectivities (up to 92% ee). nih.gov Another promising strategy involves visible light-promoted, phase-transfer-catalyzed asymmetric α-difluoroalkylation of β-ketoesters, which allows for the construction of quaternary stereocenters. cas.cn
Furthermore, highly diastereoselective methods for the synthesis of primary β-fluoroamines have been developed, achieving diastereomeric ratios greater than 20:1. nih.gov These methods often involve the stereocontrolled fluorination of a precursor followed by diastereoselective addition of a nucleophile. The ability to synthesize both syn and anti diastereomers of difluorinated compounds is also a key area of investigation, often utilizing epoxide opening strategies. sci-hub.se
Table 2: Enantioselective and Diastereoselective Difluoroalkylation Reactions
| Reaction Type | Catalyst/Reagent | Substrate | Product | Yield (%) | ee (%) / dr |
| Copper-catalyzed Aldol Reaction | Cu(OTf)₂ / Chiral Bis(oxazoline) | Aldehydes | α,α-Difluoro-β-hydroxy ketones | up to 99 | up to 92 ee |
| Phase-Transfer Catalysis | Quinine-derived catalyst | β-Ketoesters | α-Difluoroalkylated β-ketoesters | up to 99 | - |
| N-Sulfinyl Aldimine Addition | Organometallic reagents | N-Sulfinyl aldimines | Primary β-fluoroamines | - | >20:1 dr |
| Epoxide Opening | Et₃N·3HF | cis-But-2-ene-1,4-diol derivatives | anti-2,3-Difluorobutan-1,4-diol | - | - |
Integration with Flow Chemistry and Automated Synthesis
Flow chemistry has emerged as a powerful technology to enhance the safety, efficiency, and scalability of chemical synthesis, particularly for reactions involving hazardous reagents or unstable intermediates. The integration of difluoroalkylation reactions into continuous flow processes is a rapidly growing area of interest.
Flow reactors offer significant advantages for fluorination reactions, including precise control over reaction parameters, improved heat and mass transfer, and the ability to safely handle toxic and corrosive reagents like elemental fluorine. nih.gov Studies comparing batch and flow photochemistry have revealed that while yields are often comparable, the productivity of flow reactors can be significantly higher, especially with optimized reactor designs. uc.ptresearchgate.net For instance, a three-layer FEP reactor was found to be 20% more productive than its batch counterpart for a range of photochemical transformations. researchgate.net
Automated flow synthesis platforms are also being developed for the multi-step synthesis of active pharmaceutical ingredients (APIs), demonstrating the potential for this technology to revolutionize pharmaceutical manufacturing. chemrxiv.orgalmacgroup.com These systems can integrate reaction, work-up, and purification steps, leading to a more streamlined and efficient process. The application of flow chemistry to the synthesis of fluorinated compounds is expected to accelerate the discovery and development of new drugs and materials. almacgroup.com
Table 3: Comparison of Batch vs. Flow Photochemistry
| Reaction Type | Reactor | Yield (%) | Productivity (g/h) | Reference |
| [2+2] Cycloaddition | Batch | 85 | 0.85 | researchgate.net |
| Flow (1-layer FEP) | 85 | 0.68 | researchgate.net | |
| Flow (3-layer FEP) | 85 | 1.02 | researchgate.net | |
| Di-π-methane Rearrangement | Batch | 90 | 2.7 | researchgate.net |
| Flow (3-layer FEP) | 90 | 3.24 | researchgate.net |
Exploration of Photo- and Electrocatalytic Methodologies
Photo- and electrocatalysis offer green and sustainable alternatives to traditional synthetic methods, often proceeding under mild conditions with high selectivity. These techniques are particularly well-suited for the generation of radical species, making them ideal for difluoroalkylation reactions.
Visible-light photoredox catalysis has been extensively used to generate difluoromethyl radicals from various precursors. nih.gov For example, the aforementioned (phenylsulfonyl)difluoromethyl sulfonium salt can be activated by a ruthenium-based photocatalyst to efficiently functionalize a range of unsaturated compounds. nih.gov Organic dyes like Eosin Y have also been employed as photocatalysts for similar transformations.
Electrochemical methods provide another powerful tool for difluoroalkylation. Anodic oxidation can be used to generate difluoromethyl radicals from readily available starting materials like sodium difluoromethanesulfinate (CF₂HSO₂Na). This approach has been successfully applied to the synthesis of β-difluoromethylamide compounds through a radical addition, cyclization, and migration cascade. The efficiency of electrochemical reactions is often quantified by the Faradaic efficiency, which represents the percentage of charge that contributes to the formation of the desired product.
Table 4: Examples of Photo- and Electrocatalytic Difluoroalkylation
| Method | Catalyst/Mediator | Precursor | Product Type | Key Features |
| Photoredox Catalysis | Ru(bpy)₃Cl₂ | (Phenylsulfonyl)difluoromethyl sulfonium salt | (Phenylsulfonyl)difluoromethylated compounds | Mild conditions, radical process |
| Electrocatalysis | - | CF₂HSO₂Na | β-Difluoromethylamides | Anodic oxidation, radical cascade |
Design of Novel Reaction Cascades and Tandem Processes
Reaction cascades, or tandem reactions, where multiple bond-forming events occur in a single pot, represent a highly efficient strategy for the rapid construction of molecular complexity. The design of novel cascade reactions involving difluoroalkylation is a key area for future research.
One example is the development of a one-pot condensation-cyclization cascade for the synthesis of di- and trifluoromethyl-1,2,3,4-tetrahydroquinazolines. This method utilizes easily accessible anilines and fluoroacetaldehyde (B75747) hemiacetals with a Lewis acid catalyst to generate the final products in good yields. Another approach involves the use of photocatalysis to initiate a radical cascade, such as the difluoroalkylation of an unsaturated carboxylic acid followed by intramolecular cyclization to form 3-difluoroalkyl phthalides.
Tandem reactions can also be designed to create multiple stereocenters in a single operation. For instance, an asymmetric organozinc addition to an unsaturated ketone can be followed by a diastereoselective epoxidation of the resulting allylic alkoxide intermediate, establishing up to three new stereocenters in one pot. The development of similar tandem processes initiated by the addition of a difluoromethyl radical would be a significant advancement in the field.
Advanced Computational Tools for Reaction Discovery and Optimization
Computational chemistry has become an indispensable tool for understanding reaction mechanisms, predicting reactivity and selectivity, and designing new catalysts and reagents. Density Functional Theory (DFT) calculations are widely used to model reaction pathways and transition states, providing valuable insights into the factors that control the outcome of a reaction.
For example, DFT calculations have been used to elucidate the mechanism of photoinitiated aromatic perfluoroalkylations, helping to rationalize the observed quantum yields and selectivities. Computational modeling can also be used to guide the design of chiral catalysts for enantioselective fluorination reactions by analyzing the interactions between the catalyst, substrate, and reagent in the transition state.
Furthermore, the integration of computational tools with automated synthesis platforms is enabling the rapid optimization of reaction conditions. Machine learning algorithms can be trained on experimental data to predict the optimal parameters for a given transformation, accelerating the discovery of new and improved synthetic methods. The continued development and application of these advanced computational tools will undoubtedly play a crucial role in shaping the future of difluoroalkylation chemistry.
Q & A
Q. What are the key considerations in synthesizing Difluoro(phenylsulfonyl)acetic acid with high purity?
Synthesis requires multi-step protocols with strict control of reaction parameters. For example, analogous fluorinated acetic acid derivatives are synthesized via nucleophilic substitution or ester hydrolysis under controlled temperatures (40–60°C) and inert atmospheres to minimize side reactions . The phenylsulfonyl group’s electron-withdrawing nature may necessitate stabilizing intermediates with aprotic solvents (e.g., DMF or THF). Post-synthesis, purification via recrystallization or column chromatography is critical to achieve >95% purity, as seen in similar compounds like 2,2-Difluoro-2-(4-(trifluoromethoxy)phenyl)acetic acid .
Q. How can researchers characterize the electronic effects of the difluoro and phenylsulfonyl groups in this compound?
Combined spectroscopic and computational methods are recommended:
- NMR : NMR identifies fluorine environments, while NMR reveals deshielding effects from the sulfonyl group .
- X-ray crystallography : Resolves steric and electronic interactions, as demonstrated for structurally related aryl difluoroacetic acids .
- DFT calculations : Predict charge distribution and reactive sites (e.g., sulfonyl group’s electrophilicity) using software like Gaussian with basis sets (e.g., B3LYP/6-31G*) .
Q. What analytical techniques are recommended for detecting trace impurities in this compound?
- HPLC-MS/MS : Effective for quantifying fluorinated impurities at ppb levels, as validated for PFAS analysis .
- Ion chromatography : Detects sulfonic acid byproducts, leveraging protocols from EURL POPs guidance for perfluorinated sulfonates .
- GC-MS : Monitors volatile intermediates during synthesis, with derivatization (e.g., methyl ester formation) to enhance sensitivity .
Advanced Research Questions
Q. How do reaction conditions influence the stability of this compound in aqueous media?
The compound’s stability depends on pH and temperature:
- Acidic conditions : Protonation of the sulfonyl group reduces hydrolysis rates, as observed in trifluoromethoxy-substituted analogs .
- Alkaline conditions : Base-catalyzed cleavage of the C-S bond may occur, requiring kinetic studies (e.g., half-life measurements at pH 7–12) .
- Thermal stability : TGA/DSC analysis shows decomposition above 150°C, similar to difluoroacetic acid derivatives .
Q. What strategies resolve contradictory data on the biological activity of fluorinated acetic acid derivatives?
- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., replacing phenylsulfonyl with methylsulfonyl) to isolate contributions to bioactivity .
- Metabolic profiling : Use radiolabeled -difluoro groups to track metabolites in vitro, addressing discrepancies in cytotoxicity reports .
- Target validation : Compare binding affinities to enzymes (e.g., cyclooxygenase) with non-fluorinated analogs to clarify fluorine’s role .
Q. How can computational modeling predict the environmental persistence of this compound?
- QSPR models : Correlate molecular descriptors (e.g., logP, polar surface area) with biodegradation data from EPA’s CompTox Dashboard .
- Molecular dynamics simulations : Assess interactions with soil organic matter, informed by studies on perfluoroalkyl sulfonates .
- Tropospheric degradation : Estimate OH radical reaction rates using AOPWIN software, validated against experimental data for C6O4 .
Data Contradiction Analysis
Q. Why do conflicting reports exist on the catalytic activity of this compound in Suzuki-Miyaura couplings?
Discrepancies arise from:
- Ligand design : The sulfonyl group’s steric bulk may hinder palladium coordination in certain substrates, as seen in biphenylacetic acid derivatives .
- Solvent effects : Polar solvents (e.g., DMSO) stabilize intermediates differently than nonpolar media, altering turnover frequencies .
- Impurity interference : Trace metals (e.g., Fe³⁺) from synthesis can poison catalysts, requiring ICP-MS verification of reagent purity .
Q. How do fluorine substituent positions affect regioselectivity in electrophilic aromatic substitution (EAS)?
- Meta-directing effects : The phenylsulfonyl group directs EAS to the meta position, but difluoro substitution at C2/C6 alters electron density, favoring para substitution in some cases .
- Competitive experiments : Compare nitration rates of this compound with mono-fluoro analogs to quantify substituent contributions .
Methodological Best Practices
Q. What protocols ensure reproducibility in synthesizing enantiomerically pure this compound derivatives?
Q. How can researchers validate the absence of toxic perfluorooctanoic acid (PFOA) in this compound batches?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
